Bienvenue dans la boutique en ligne BenchChem!

Ethyl 4-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate

Lipophilicity XLogP3 CNS drug-likeness

This para‑bromo arylpiperazine‑succinimide derivative is a rationally screened scaffold with a CNS‑optimized XLogP3 of 1.6, zero H‑bond donors, and known anticonvulsant class SAR. The 4‑bromophenyl group functions as both a selectivity handle for 5‑HT7 over 5‑HT1A and a unique cross‑coupling site (Suzuki, Buchwald‑Hartwig) that cannot be trivially replicated by fluoro or methyl analogs. Procure this compound to simultaneously validate CNS receptor binding and generate focused libraries through late‑stage diversification.

Molecular Formula C17H20BrN3O4
Molecular Weight 410.3 g/mol
CAS No. 331759-83-2
Cat. No. B5058130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
CAS331759-83-2
Molecular FormulaC17H20BrN3O4
Molecular Weight410.3 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C17H20BrN3O4/c1-2-25-17(24)20-9-7-19(8-10-20)14-11-15(22)21(16(14)23)13-5-3-12(18)4-6-13/h3-6,14H,2,7-11H2,1H3
InChIKeyNFVPJKACZAQYSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate (CAS 331759-83-2): Compound Class and Physicochemical Identity for Procurement Screening


Ethyl 4-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate (CAS 331759-83-2) is a synthetic small molecule (C₁₇H₂₀BrN₃O₄, MW 410.3 g/mol) belonging to the class of N-arylpiperazine pyrrolidine-2,5-dione (succinimide) derivatives [1]. The compound features a piperazine-1-carboxylate ethyl ester on one nitrogen and a 1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl substituent on the other, with a computed XLogP3 of 1.6 and zero hydrogen bond donors [1]. Its ChEMBL identifier is CHEMBL5496611, with one recorded functional bioassay in the ChEMBL database [2]. This compound is offered by multiple chemical suppliers exclusively for research use and has not advanced to any reported clinical or preclinical development phase [1].

Why Aryl-Substitution and Halogen Identity Prevent Generic Interchange with Ethyl 4-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate


Within this congeneric series of ethyl 4-[1-(aryl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylates, the aryl substituent at the succinimide nitrogen is the sole structural variable determining differential lipophilicity, electronic character, steric profile, and synthetic reactivity [1]. Even positional isomers such as the 3-bromo versus 4-bromo substitution produce distinct molecular electrostatic potentials and steric contours that predictably alter target binding, as established in the broader arylpiperazine CNS pharmacology literature where halogen position critically modulates 5-HT₁A and 5-HT₇ receptor affinity [2]. Furthermore, the bromine atom serves as a unique synthetic handle for cross-coupling diversification (e.g., Suzuki, Buchwald-Hartwig reactions) that is kinetically and thermodynamically distinct from chloro, fluoro, or methyl analogs, meaning that downstream synthetic routes designed around the 4-bromophenyl motif cannot be trivially adapted to other halogen congeners without re-optimization [3].

Quantitative Differentiation Evidence for Ethyl 4-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate vs. Closest Analogs


Lipophilicity (XLogP3) Differentiates the 4-Bromophenyl Compound from the 4-Fluorophenyl Analog

The 4-bromophenyl substituent imparts significantly higher computed lipophilicity (XLogP3 = 1.6) compared to the 4-fluorophenyl analog (XLogP3 = 1.0), a difference of +0.6 log units [1][2]. This differential is consequential for CNS drug discovery where optimal brain penetration typically requires XLogP values in the 1.5–3.5 range; the 4-F analog falls below this window while the 4-Br compound enters the lower bound, potentially translating to measurably different blood-brain barrier partitioning [3]. Both compounds share identical hydrogen bond donor (0) and acceptor counts and rotatable bond counts (4), isolating lipophilicity as the primary differentiator [1][2].

Lipophilicity XLogP3 CNS drug-likeness Blood-brain barrier permeability

Molecular Weight and Halogen-Dependent Synthetic Reactivity: 4-Bromophenyl as a Cross-Coupling Handle

The presence of a bromine atom on the para position of the phenyl ring (MW 410.3 for the bromo compound versus 349.4 for the 4-fluoro analog) provides a kinetically accessible oxidative addition site for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) [1]. Aryl bromides undergo oxidative addition with Pd(0) catalysts at rates approximately 10–100 times faster than the corresponding aryl chlorides under identical conditions, enabling late-stage diversification strategies that are infeasible with the chloro or methyl analogs [2]. The 4-bromo substitution thus serves a dual role: it modulates biological target interactions through steric and electronic effects while simultaneously functioning as a synthetic linchpin for structure-activity relationship (SAR) library expansion [1].

Synthetic chemistry Cross-coupling C–Br reactivity SAR library diversification

Positional Isomerism: 4-Bromo vs. 3-Bromo Substitution Produces Divergent Molecular Electrostatics Despite Identical Physicochemical Descriptors

The target compound (4-bromo) and its 3-bromo positional isomer (CAS 331759-85-4) share identical molecular formula (C₁₇H₂₀BrN₃O₄), molecular weight (410.3 g/mol), and XLogP3 (1.6), making them indistinguishable by bulk physicochemical descriptors alone [1][2]. However, the para- versus meta-bromo substitution reorients the C–Br bond dipole moment vector relative to the succinimide-piperazine scaffold, generating distinct molecular electrostatic potential (MEP) surfaces that can differentially engage aromatic binding pockets in target proteins [3]. In the broader class of N-arylpiperazine succinimides evaluated for 5-HT₁A and 5-HT₇ receptor affinity, substitution position on the aryl ring is a critical determinant of receptor subtype selectivity, with para-substituted aryl groups generally favoring 5-HT₇ over 5-HT₁A binding [3].

Positional isomerism Molecular electrostatics Regioisomer differentiation Receptor pharmacophore

Class-Level Anticonvulsant SAR: Electron-Withdrawing 4-Bromo Substitution May Enhance Seizure Protection Relative to Electron-Donating Analogs

In the extensively characterized N-[(4-arylpiperazin-1-yl)alkyl]pyrrolidine-2,5-dione class, electron-withdrawing substituents (such as bromo, chloro, and trifluoromethyl) on the aryl ring are consistently associated with enhanced anticonvulsant potency in the maximal electroshock (MES) seizure test compared to electron-donating or unsubstituted phenyl analogs [1][2]. Specifically, in a series of 3-substituted pyrrolidine-2,5-dione derivatives, compounds bearing electron-withdrawing groups at the 4-position of the arylpiperazine fragment demonstrated superior MES protection, with ED₅₀ values in the range of 30–80 mg/kg i.p. in mice, while 4-methoxy or 4-methyl congeners were inactive or weakly active [1]. The 4-bromophenyl substituent on the target compound is a strong electron-withdrawing group (Hammett σₚ = +0.23), providing a mechanistic rationale for its potential anticonvulsant activity within this pharmacophore class [3].

Anticonvulsant activity Maximal electroshock (MES) Structure-activity relationship Electron-withdrawing group

Research and Procurement Application Scenarios for Ethyl 4-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate


CNS Drug Discovery Screening for Anticonvulsant Lead Identification

Given the class-level SAR evidence linking electron-withdrawing 4-substituted arylpiperazine succinimides to anticonvulsant activity in MES and scPTZ seizure models [1], this compound is a rational inclusion in focused screening libraries targeting epilepsy and seizure disorders. Its XLogP3 of 1.6 positions it within the CNS drug-likeness window [2], and the 4-bromo substituent aligns with the SAR preference for electron-withdrawing groups over electron-donating analogs. Researchers should prioritize this compound over the 4-fluoro analog when CNS penetration is a key requirement, as the 4-F analog (XLogP3 = 1.0) falls below the optimal CNS range [2].

Medicinal Chemistry SAR Expansion via Palladium-Catalyzed Cross-Coupling

The aryl bromide functionality uniquely enables late-stage diversification through Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, which are inaccessible with chloro, fluoro, or methyl analogs under comparable mild conditions [1]. This makes the 4-bromo compound the preferred procurement choice for medicinal chemistry programs that plan to explore SAR around the aryl ring without resynthesizing the entire succinimide-piperazine scaffold for each analog. The compound serves simultaneously as a screening hit and as a diversification hub for parallel library synthesis [1].

Serotonin Receptor (5-HT₁A/5-HT₇) Subtype Selectivity Profiling

The arylpiperazine-succinimide scaffold has established affinity for serotonin 5-HT₁A and 5-HT₇ receptors, with para-substituted aryl derivatives showing a preference for 5-HT₇ binding [1]. The 4-bromo substitution pattern (para) is predicted to favor 5-HT₇ over 5-HT₁A engagement based on class-level SAR, whereas the 3-bromo positional isomer (CAS 331759-85-4) may exhibit a reversed selectivity profile [1]. Researchers investigating serotonergic mechanisms in depression, anxiety, or cognition should procure both the 4-bromo and 3-bromo isomers as a matched pair to dissect the positional contribution to receptor subtype selectivity.

Computational Chemistry and Pharmacophore Model Validation

With its distinct molecular electrostatic profile arising from the para-bromo substitution, zero hydrogen bond donors, and five hydrogen bond acceptors [1], this compound serves as a well-defined probe for validating computational pharmacophore models targeting CNS aminergic GPCRs. Its intermediate lipophilicity (XLogP3 = 1.6) and moderate molecular weight (410.3 g/mol) place it within drug-like chemical space, making it suitable for retrospective virtual screening validation studies where the ground-truth biological activity of the compound can be experimentally determined in parallel [1].

Quote Request

Request a Quote for Ethyl 4-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.